2-Heptanone

Catalog No.
S597029
CAS No.
110-43-0
M.F
C7H14O
CH3(CH2)4COCH3
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanone

CAS Number

110-43-0

Product Name

2-Heptanone

IUPAC Name

heptan-2-one

Molecular Formula

C7H14O
CH3(CH2)4COCH3
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3

InChI Key

CATSNJVOTSVZJV-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C

solubility

0.4 % (NIOSH, 2016)
0.04 M
4.3 mg/mL at 25 °C
Soluble in alcohol and ether
0.43% (by wt) in water
Miscible with organic solvents
In water, 4.28X10+3 mg/L at 25 °C
Solubility in water: poor
miscible with alcohol and ether; 1 ml in 250 ml water
0.4%

Synonyms

2-heptanone, methyl-n-amyl ketone

Canonical SMILES

CCCCCC(=O)C

The exact mass of the compound 2-Heptanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 % (niosh, 2016)0.04 m4.3 mg/ml at 25 °csoluble in alcohol and ether0.43% (by wt) in watermiscible with organic solventsin water, 4.28x10+3 mg/l at 25 °c4.3 mg/ml at 25 °csolubility in water: poormiscible with alcohol and ether; 1 ml in 250 ml water0.4%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7313. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Heptanone, commonly known in industrial procurement as Methyl Amyl Ketone (MAK), is a high-performance, medium-boiling aliphatic ketone (CAS: 110-43-0). It is primarily sourced as an active solvent for high-solids acrylic, polyurethane, and epoxy systems, as well as a highly selective extraction agent [1]. Characterized by its low density, strong solvating power for both polar and non-polar resins, and zero Hazardous Air Pollutant (HAP) classification, MAK occupies a critical position in modern chemical formulations [2]. For procurement teams and material scientists, MAK is prioritized when standard fast-evaporating ketones fail to provide the necessary open time for film leveling, or when environmental and safety regulations mandate the phase-out of traditional aromatic hydrocarbons.

Attempting to substitute 2-Heptanone with more ubiquitous, lower-cost ketones like Methyl Ethyl Ketone (MEK) or Methyl Isobutyl Ketone (MIBK) routinely results in formulation failure. While these lighter ketones share similar solvating mechanisms, their aggressive evaporation profiles cause rapid surface drying, leading to "solvent popping," poor leveling, and severe moisture blush in high-humidity environments. Conversely, substituting MAK with heavy esters or glycol ethers to match the evaporation rate often compromises viscosity reduction, forcing formulators to use higher solvent volumes and thereby violating Volatile Organic Compound (VOC) limits. Exact procurement of 2-Heptanone is therefore non-negotiable for applications requiring a precise balance of low viscosity, extended open time, and high-solids compatibility .

Evaporation Rate Control for High-Solids Film Formation

In high-solids coating formulations, solvent evaporation must be slow enough to allow polymer chains to flow and level, but fast enough to meet industrial curing schedules. 2-Heptanone demonstrates a Relative Evaporation Rate (RER) of 0.40, which is exactly four times slower than MIBK (RER 1.60) and significantly slower than n-Butyl Acetate (RER 1.0) . This controlled volatility prevents the rapid temperature drop at the substrate surface that causes moisture condensation (blushing) [1].

Evidence DimensionRelative Evaporation Rate (RER)
Target Compound Data0.40 (n-Butyl Acetate = 1.0)
Comparator Or BaselineMIBK (1.60) / MEK (4.60)
Quantified Difference4x slower evaporation than MIBK; 11.5x slower than MEK
ConditionsStandard RER chamber measurement (25°C, 0% RH, 21 L/min airflow)

Procuring MAK ensures defect-free film formation and high gloss in premium industrial coatings, eliminating rework costs associated with moisture blush.

Thermal Handling and Flammability Classification

Safety and storage compliance heavily influence solvent procurement. 2-Heptanone offers a distinct thermal safety advantage over lighter ketones, featuring a closed-cup flash point of 39 °C (102 °F) [1]. In contrast, MIBK flashes at ~15.5 °C (60 °F) and MEK at -9 °C (15 °F) . This pushes MAK out of the highly flammable Class IB liquid category, drastically altering the required explosion-proof infrastructure, ventilation protocols, and insurance premiums associated with bulk solvent storage.

Evidence DimensionClosed-Cup Flash Point
Target Compound Data39 °C (102 °F)
Comparator Or BaselineMIBK (~15.5 °C) / MEK (-9 °C)
Quantified Difference+23.5 °C higher flash point than MIBK
ConditionsPensky-Martens Closed Cup (PMCC) or Tag Closed Cup

The elevated flash point of MAK lowers facility compliance costs and improves worker safety during large-scale blending and manufacturing.

HAP-Free Viscosity Reduction for Xylene Replacement

As regulatory pressures force the elimination of aromatic hydrocarbons like Xylene (100% HAP), formulators require oxygenated solvents that can match Xylene's viscosity-reducing power without triggering HAP thresholds. 2-Heptanone is proven to effectively replace Xylene in traditional solventborne acrylic and alkyd systems, maintaining identical resin solids capacity and spray viscosity while dropping the HAP contribution to 0%.

Evidence DimensionHazardous Air Pollutant (HAP) Content & Solvency
Target Compound Data0% HAP (Equivalent viscosity letdown)
Comparator Or BaselineXylene (100% HAP)
Quantified Difference100% reduction in HAP emissions with matched polymer solubility
ConditionsLetdown of 80 wt% solids acrylic resin to 70 wt% sprayable solids

Allows manufacturers to immediately transition legacy solventborne products to environmentally compliant formulations without re-engineering the polymer backbone.

Aqueous Phase Separation in Liquid-Liquid Extraction

In hydrometallurgical and pharmaceutical liquid-liquid extraction (LLE), solvent loss to the aqueous phase represents a major recurring operational cost. 2-Heptanone exhibits a water solubility of approximately 0.4 wt% at 20°C, compared to MIBK which dissolves up to 1.9 wt% in water . This nearly 5-fold reduction in aqueous miscibility ensures sharper phase boundaries, higher extraction yields, and significantly lower solvent make-up costs in continuous counter-current extraction systems.

Evidence DimensionWater Solubility / Miscibility
Target Compound Data~0.4 wt% in water
Comparator Or BaselineMIBK (~1.9 wt% in water)
Quantified Difference79% lower aqueous solubility than MIBK
ConditionsAqueous phase equilibrium at 20°C

Procuring MAK over MIBK for extraction workflows directly reduces expensive solvent entrainment losses and minimizes wastewater treatment burdens.

High-Solids Polyurethane and Acrylic Industrial Coatings

Driven by its low RER (0.40) and high blush resistance, 2-Heptanone is the solvent of choice for premium automotive OEM, refinish, and aerospace coatings. It allows formulators to maximize the solids content (reducing VOCs) while ensuring the coating remains open long enough to achieve a mirror-like, defect-free finish [1].

HAP-Free Thinners and Xylene-Replacement Blends

Because it matches the viscosity-reducing profile of traditional aromatics, 2-Heptanone is heavily procured as a direct drop-in replacement for Xylene in industrial thinners and metal cleaners. This application leverages MAK's 0% HAP status to meet strict regional air quality mandates without sacrificing solvency power .

Hydrometallurgical and Pharmaceutical Liquid-Liquid Extraction

In processes such as the extraction of lithium from brines or the purification of fermentation broths, 2-Heptanone outperforms standard MIBK. Its significantly lower water solubility (~0.4%) ensures cleaner phase separation and drastically reduces the volume of solvent lost to the aqueous raffinate, optimizing the economics of continuous extraction loops [2].

Physical Description

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126°F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a fruity, spicy odour
Colorless to white liquid with a banana-like, fruity odor.

Color/Form

Colorless to white liquid

XLogP3

2

Boiling Point

300 °F at 760 mm Hg (USCG, 1999)
151.0 °C
151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg
151 °C
305°F

Flash Point

102 °F (USCG, 1999)
102 °F (39 °C) (Closed cup)
117 °F (Open cup)
39 °C
102°F

Vapor Density

3.9 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.82 (USCG, 1999)
d204 0.82
0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C
Relative density (water = 1): 0.8
0.814-0.819
0.81

LogP

1.98 (LogP)
1.98
log Kow = 1.98

Odor

Penetrating fruity odor
CHARACTERISTIC BANANA, SLIGHTLY SPICY ODOR
Banana-like fruity odo

Melting Point

-31 °F (USCG, 1999)
-35.0 °C
Fp -35.5 °
-35.5 °C
-35°C
-32°F

UNII

89VVP1B008

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

3 mm Hg (NIOSH, 2016)
3.85 mmHg
3.85 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.2
3 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-43-0
29299-43-2

Wikipedia

2-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Produced industrially by reductive condensation of acetone with butyraldehyde in one or two steps.
Prepd by the ketone decomposition of ethyl butylacetoacetate; by hydration of 1-heptyne and 2-heptyne

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Services
Transportation equipment manufacturing
2-Heptanone: ACTIVE
Reported uses: in non-alcoholic beverages at 2.7 ppm; ice cream, ices, etc 6.0 ppm; candy 6.4 ppm; baked goods 13 ppm; & condiments 10-25 ppm.

Analytic Laboratory Methods

A modified variant of the purge and trap GC method with FID was used for the determination of trace organics in water. Flow rate is 100 mg/min for 60 min. The recoveries of 2-heptanone from water at 30 and 60 °C were 46% and 85%, respectively.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.05 mg/sample.
Method: NIOSH 2553, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.5 ug/sample.

Interactions

Chloroform-induced liver injury was evaluated in male rats pretreated (15 mmol/kg, orally) with 2-heptanone. After 18 hr, a challenging dose of chloroform (0.50 or 0.75 ml/kg ip) was given. Liver damage was evaluated 24 hr after chloroform admin by determining elevations in plasma glutamic-pyruvic transaminase and ornithine carbamyl transferase activity. 2-Heptanone potentiated chloroform-induced liver damage.
When methyl n-amyl ketone (456 mg/kg) was administered with equimolar doses of MnBK (methyl n-butyl ketone) by subcutaneous injection 5 days/week for 20 week, the neurotoxicity of MnBK, as measured by motor fiber conduction velocity and motor distal latency, was enhanced (p<0.01) ...
Chloroform (CHCl3)-induced hepato- and nephrotoxicity was evaluated in male, Fischer 344 rats pretreated with various dosages (1.0 to 15.0 mmol/kg, /orally/) of acetone (Ac), 2-butanone (Bu), 2-pentanone (Pn), 2-hexanone (Hx), or 2-heptanone (Hp). The CHCl3 challenge dosage (0.5 ml/kg, ip) produced slight centrilobular hydropic degeneration and patchy degeneration and necrosis in the proximal tubules of corn oil-pretreated rats. Each of the ketones studied produced a dose-related potentiation of CHCl3 liver and kidney injury. CHCl3 produced extensive tubular and centrilobular necrosis when administered to ketone-pretreated rats. The relationship between ketone dosage and the magnitude of the potentiated response was nonlinear. Maximum potentiation of CHCl3 toxicity occurred in the dosage range of 5.0 to 10.0 mmol ketone/kg. Ketone dosages greater than 10.0 mmol/kg were associated with a reduction in the degree of CHCl3 injury. At the lowest ketone dosage (1.0 mmol/kg), potentiating capacity appeared to be related to ketone carbon skeleton length. No differences in potentiating capacity were discernable between the ketones at dosages of 5.0 to 10.0 mmol/kg.

Stability Shelf Life

Low volatility
Stable during transportation.

Dates

Last modified: 08-15-2023

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